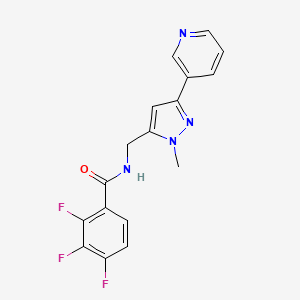
2,3,4-trifluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trifluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N4O and its molecular weight is 346.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,3,4-Trifluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. The presence of the trifluoromethyl group and the pyrazole moiety suggests diverse biological activities, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C14H16F3N5O2
- Molecular Weight : 343.304 g/mol
- SMILES Notation : CC@HC(=O)Nc1nn(C)c2cnccc12
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of pyrazole derivatives, including the compound , have been extensively studied. Key activities include:
- Anticancer Activity : Pyrazoles are known to exhibit anticancer properties, with several derivatives showing effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways related to tumor growth and proliferation .
- Antibacterial and Antitubercular Effects : Recent studies have demonstrated that certain pyrazole derivatives possess significant antibacterial activity against pathogenic bacteria, including strains resistant to conventional antibiotics. The compound's structure may enhance its interaction with bacterial targets .
- Anti-inflammatory Properties : Pyrazole compounds are recognized for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation .
- Neuroprotective Effects : Some derivatives show promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Detailed Findings
In a study investigating the structure-activity relationship (SAR) of pyrazole derivatives, it was found that modifications to the trifluoromethyl group significantly enhanced anticancer potency compared to non-fluorinated analogs. For instance, derivatives with a para-substituted trifluoromethyl group exhibited up to six-fold increased potency in inhibiting serotonin uptake, suggesting a potential mechanism for anticancer activity through modulation of neurotransmitter systems .
Another research highlighted the synthesis of new pyrazole derivatives that were evaluated for their antibacterial activity using the microplate Alamar Blue assay. The synthesized compounds showed varying degrees of efficacy against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 μg/mL for some promising candidates .
Propriétés
IUPAC Name |
2,3,4-trifluoro-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-24-11(7-14(23-24)10-3-2-6-21-8-10)9-22-17(25)12-4-5-13(18)16(20)15(12)19/h2-8H,9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAKHCCSRSOWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














